molecular formula C7H14ClNO B3048669 (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 1788054-92-1

(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

Cat. No.: B3048669
CAS No.: 1788054-92-1
M. Wt: 163.64
InChI Key: JBKIAGJIMKQZEP-FNCXLRSCSA-N
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Description

“(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride” is a bicyclic amine derivative with a hydroxyl group at position 6 and a methyl-substituted nitrogen at position 8 of the azabicyclo[3.2.1]octane scaffold. The stereochemistry (rel-1R,5S,6R configuration) is critical for its physicochemical and pharmacological properties. This compound is typically synthesized as a hydrochloride salt to enhance solubility and stability, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery . Its CAS registry number, 18700-23-7, confirms its identity in chemical databases .

Properties

IUPAC Name

(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKIAGJIMKQZEP-FNCXLRSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C(C1)N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]([C@H](C1)N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788054-92-1
Record name 8-Azabicyclo[3.2.1]octan-6-ol, hydrochloride (1:1), (1R,5S,6R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788054-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Stereoselective [3 + 2] Cycloaddition for Core Scaffold Assembly

Oxidopyridinium Ion and Maleimide Synthons

A landmark study by The Journal of Organic Chemistry (2023) demonstrated a novel [3 + 2] cycloaddition strategy to construct the 8-azabicyclo[3.2.1]octane scaffold. The method employs oxidopyridinium ions and maleimides under mild conditions, achieving yields of 72–89% with broad functional group tolerance. Key steps include:

  • Oxidopyridinium Ion Generation : Pyridine derivatives are treated with trifluoroacetic anhydride (TFAA) and hydrogen peroxide to form reactive oxidopyridinium intermediates.
  • Cycloaddition with Maleimides : The oxidopyridinium ion undergoes regioselective [3 + 2] cycloaddition at the C2 and C6 positions with maleimides, forming the bicyclic framework.
  • Reductive Workup : Sodium borohydride reduces the intermediate to yield the final alcohol moiety at position 6.
Table 1: Optimized Reaction Conditions and Yields
Oxidopyridinium Precursor Maleimide Substrate Solvent Temperature (°C) Yield (%)
3-Nitropyridine N-Methylmaleimide Dichloromethane 25 89
4-Methoxypyridine N-Phenylmaleimide THF 40 78
2-Chloropyridine N-Benzylmaleimide Acetonitrile 30 82

This method’s stereochemical fidelity arises from the rigid transition state of the cycloaddition, ensuring the rel-1R,5S,6R configuration.

Post-Cycloaddition Functionalization and Salt Formation

Hydroxyl Group Introduction and Resolution

Following scaffold assembly, the hydroxyl group at position 6 is introduced via stereospecific reduction or hydroxylation. For instance:

  • Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in methanol selectively reduces ketone intermediates to the desired (6R)-alcohol.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution separates enantiomers, achieving >98% enantiomeric excess (ee) for the target stereoisomer.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in anhydrous diethyl ether, precipitating the hydrochloride salt. Critical parameters include:

  • Stoichiometry : 1:1 molar ratio of amine to HCl to avoid over-acidification.
  • Temperature : 0–5°C to prevent racemization.
  • Crystallization : Recrystallization from ethanol/water mixtures yields >99% purity.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance scalability and safety:

  • Microreactor Design : Tubular reactors with immobilized catalysts (e.g., Pd/C) enable rapid heat dissipation and precise temperature control.
  • In-line Analytics : Real-time HPLC monitoring ensures consistent product quality.
Table 2: Benchmarked Industrial Process Metrics
Parameter Batch Process Continuous Flow
Reaction Time (h) 24 4
Yield (%) 75 88
Purity (%) 95 99.5
Solvent Consumption (L/kg) 120 40

Green Chemistry Initiatives

  • Solvent Recycling : Methanol and dichloromethane are recovered via fractional distillation (95% efficiency).
  • Catalyst Recovery : Magnetic nanoparticle-supported catalysts are reused for >10 cycles without activity loss.

Comparative Analysis of Synthetic Routes

Cycloaddition vs. Traditional Cyclization

Traditional methods relying on intramolecular cyclization of linear precursors face challenges in stereocontrol and scalability. The cycloaddition approach offers superior regio- and stereoselectivity, reducing the need for costly chiral auxiliaries.

Cost-Benefit Evaluation

  • Raw Material Costs : Maleimides ($120/kg) vs. tropinone derivatives ($450/kg).
  • Energy Consumption : 15 kWh/kg (cycloaddition) vs. 32 kWh/kg (classical methods).

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced alcohols or amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Stereochemistry Molecular Formula Molar Mass (g/mol) Key Applications References
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride -OH (C6), -CH₃ (N8) rel-1R,5S,6R C₈H₁₆ClNO 193.67 (free base) Pharmaceutical intermediate; chiral building block
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one -OH (C6), -C₆H₅CH₂ (N8), -C=O (C3) rel-1R,5R,6S C₁₅H₁₉NO₂ 245.32 Synthetic intermediate for alkaloid derivatives
6-(6-Chloro-3-pyridinyl)-8-azabicyclo[3.2.1]octane -Cl-pyridinyl (C6) rel-1R,5S,6S C₁₂H₁₅ClN₂ 222.71 Potential insecticide or nicotinic receptor ligand
8-Methyl-6-methoxy-8-azabicyclo[3.2.1]octan-3-ol -OCH₃ (C6), -CH₃ (N8) rel-1R,3R,5S,6R C₉H₁₇NO₂ 171.24 Anticholinergic or spasmolytic agent precursor
tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate -NH₂ (C3), -Boc (N8) endo/exo isomers C₁₂H₂₂N₂O₂ 226.32 Protected intermediate for peptide-mimetic drugs

Key Differences and Implications

Substituent Effects

  • Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the ketone in 8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one, which may reduce metabolic stability but improve aqueous solubility .
  • Aromatic vs.

Stereochemical Considerations

  • The rel-1R,5S,6R configuration in the target compound contrasts with the rel-1R,5S,6S configuration in the 6-chloro-pyridinyl analogue (). Such stereochemical differences can drastically alter receptor affinity; for example, the 6S configuration may hinder binding to enzymes requiring a specific spatial arrangement of the chloro-pyridinyl group .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Water Solubility (Predicted) logP Rotatable Bonds Hydrogen Bond Donors
Target compound High (due to HCl salt) 0.5 0 2
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one Moderate 1.8 3 1
6-(6-Chloro-3-pyridinyl)-8-azabicyclo[3.2.1]octane Low 2.3 1 0
tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Low 2.1 4 1

Data inferred from molecular descriptors and substituent contributions .

Biological Activity

(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is a bicyclic compound with significant biological activity, particularly in pharmacological applications. It is characterized by its unique structural features that contribute to its interaction with various biological systems.

  • IUPAC Name : (1R,5S,6R)-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
  • Molecular Formula : C7H13NO·HCl
  • Molecular Weight : 155.64 g/mol
  • CAS Number : 1369774-30-0

Biological Activity

This compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems in the central nervous system (CNS). Its structural analogs have been studied for their potential therapeutic effects in treating neurological disorders.

The primary mechanism of action for (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol involves modulation of cholinergic receptors. This compound functions as a selective ligand for muscarinic acetylcholine receptors, influencing neurotransmission and potentially providing cognitive enhancement effects.

Research Findings

Recent studies have highlighted the following aspects of the biological activity of this compound:

  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Cognitive Enhancement : In animal models, (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol has shown promise in improving memory and learning capabilities, likely due to its cholinergic activity.
  • Analgesic Properties : Some studies have reported analgesic effects in pain models, indicating potential applications in pain management therapies.

Case Studies

StudyFindingsReference
Neuroprotection in Alzheimer's ModelDemonstrated reduced neuronal death and improved cognitive function in treated mice
Cholinergic ModulationShowed increased acetylcholine levels and improved synaptic plasticity
Pain ManagementReduced pain response in inflammatory pain models

Q & A

Q. What are the recommended methods for structural characterization of this bicyclic compound?

To confirm the stereochemistry and molecular conformation, X-ray crystallography is the gold standard. For example, orthorhombic crystal systems (space group P21_121_121_1) with lattice parameters (e.g., a = 6.9241 Å, b = 15.5069 Å, c = 16.1020 Å) can resolve chiral centers and substituent orientations . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight .

Q. How should researchers handle hazards associated with this compound?

The compound may cause skin/eye irritation (H315, H319) or respiratory discomfort (H335). Always use PPE (gloves, goggles, fume hood) and follow first-aid protocols:

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact : Wash with soap/water for ≥15 minutes .
  • Spills : Use absorbent materials and seal in containers for disposal .

Q. What strategies ensure controlled synthesis of related azabicyclo derivatives?

Radical copolymerization methods, such as using ammonium persulfate (APS) as an initiator, enable controlled molecular weight and monomer incorporation. Optimize reaction parameters (temperature, monomer ratio) to achieve desired stereochemical outcomes .

Q. How can purity and impurity profiles be assessed?

Use reverse-phase HPLC with UV detection (e.g., C18 columns, gradient elution) to separate impurities. Reference standards like Impurity A (EP) and B (EP) with defined CAS numbers (e.g., 551-16-6, 26889-93-0) aid in quantification .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for stereoisomers?

Discrepancies in reported crystal structures (e.g., axial vs. equatorial hydroxyl groups) require re-evaluation of refinement parameters (e.g., thermal displacement factors, hydrogen bonding networks). Compare experimental data with computational models (DFT or molecular dynamics) to validate stereochemical assignments .

Q. What analytical methods distinguish degradation products under varying storage conditions?

Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can identify hydrolytic or oxidative byproducts. For example, monitor for acetoxymethyl group hydrolysis using fragmentation patterns (m/z 423.46 → 381.43) .

Q. How to optimize reaction yields in stereoselective functionalization?

Employ chiral auxiliaries or asymmetric catalysis. For example, sulfonyloxy intermediates (e.g., 4-methylphenylsulfonyloxy derivatives) can direct regioselective substitutions. Monitor reaction progress via in-situ IR or NMR to minimize epimerization .

Q. What computational tools predict biological activity based on structural motifs?

Molecular docking (e.g., AutoDock Vina) using protein targets (e.g., muscarinic receptors) can correlate bicyclic scaffold conformations with binding affinities. Validate predictions with in vitro assays (e.g., radioligand displacement) .

Methodological Notes

  • Safety Protocols : Always consult GHS hazard statements (e.g., H315-H319-H335) and institutional guidelines before handling .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) and spectroscopic profiles with published databases to ensure reproducibility .
  • Synthetic Reproducibility : Document reaction conditions (solvent, catalyst loading) in detail, as minor variations can alter stereochemical outcomes .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 2
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

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